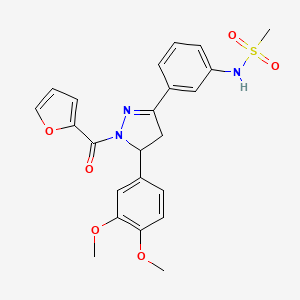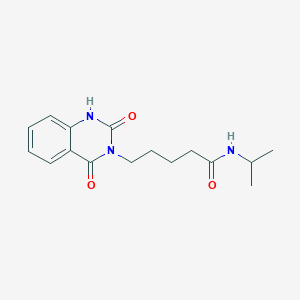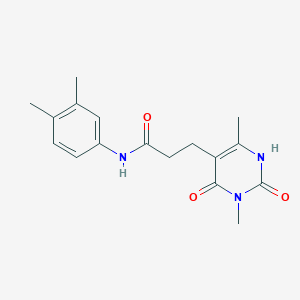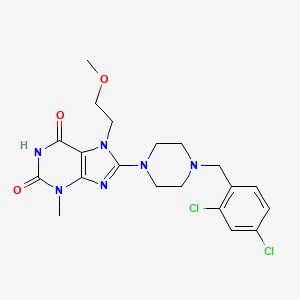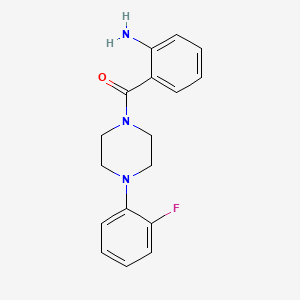
2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone” is also known as “(4-Aminophenyl) [4- (2-fluorophenyl)piperazin-1-yl]methanone” with a CAS Number of 885949-71-3 . It has a molecular weight of 299.35 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The compound has a boiling point of 161 degrees . Other physical and chemical properties such as melting point, density, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactivity
One of the foundational aspects of using "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" is its role in synthesizing saturated spirocyclic N-heterocycles. The study by Siau and Bode (2014) demonstrated that the combination of cyclic ketones and stannyl amine protocol (SnAP) reagents affords saturated, spirocyclic N-heterocycles under operationally simple conditions, highlighting its importance in drug discovery and development (Siau & Bode, 2014).
Fluorescence and Logic Gate Applications
Gauci and Magri (2022) explored the solvent-polarity reconfigurable fluorescent logic gates using compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor. This research underscores the potential of such compounds in developing tools for probing cellular microenvironments and protein interfaces, which could be significantly relevant for "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" derivatives (Gauci & Magri, 2022).
Antimicrobial and Antiproliferative Properties
The synthesis and evaluation of quinolone derivatives, including the structure similar to "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone", have shown significant antibacterial activities against resistant strains of bacteria. Chen et al. (2001) reported compounds demonstrating better activity against methicillin-resistant Staphylococcus aureus than norfloxacin, indicating the potential of such compounds in developing new antimicrobial agents (Chen et al., 2001).
Moreover, the study on benzochromene derivatives by Ahagh et al. (2019) revealed that compounds similar in structure to "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" possess anti-proliferative properties and induce apoptosis in colorectal cancer cell lines. This finding suggests a promising direction for cancer treatment research, leveraging the cytotoxic activities of these compounds (Ahagh et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(2-aminophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-6-2-4-8-16(14)20-9-11-21(12-10-20)17(22)13-5-1-3-7-15(13)19/h1-8H,9-12,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMXLEGJPDLSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2845733.png)
![2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2845735.png)
![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2845736.png)
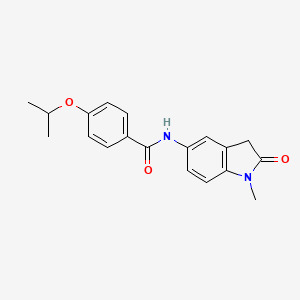

![3-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2845740.png)

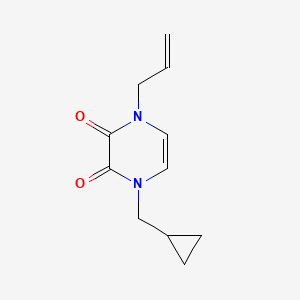
![(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2845745.png)
